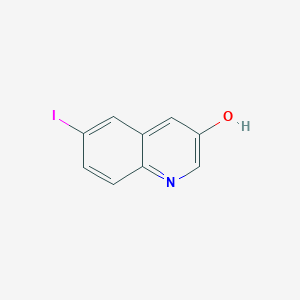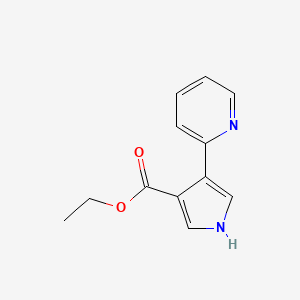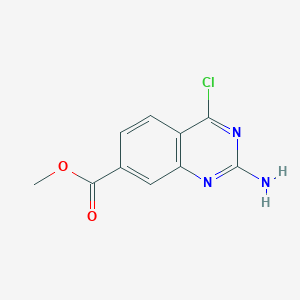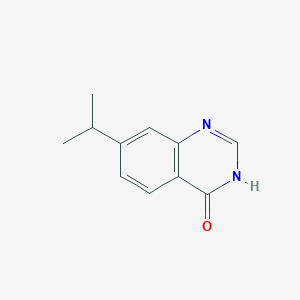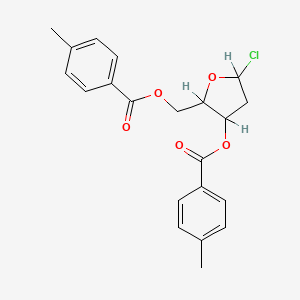
Benzaldehyde phenylhydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzaldehyde phenylhydrazone is an organic compound with the molecular formula C₁₃H₁₂N₂. It is a derivative of benzaldehyde and phenylhydrazine, characterized by the presence of a hydrazone functional group. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzaldehyde phenylhydrazone can be synthesized through the reaction of benzaldehyde with phenylhydrazine. The reaction typically occurs in an ethanol solution at room temperature. The process involves the formation of an aminomethanol intermediate, which subsequently dehydrates to form the hydrazone product .
Industrial Production Methods: In industrial settings, the synthesis of benzaldehyde, phenylhydrazone follows similar principles but may involve optimized conditions for higher yield and purity. The reaction is often carried out in large-scale reactors with controlled temperature and solvent conditions to ensure efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: Benzaldehyde phenylhydrazone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azines.
Reduction: It can be reduced to form hydrazines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of azines.
Reduction: Formation of hydrazines.
Substitution: Formation of substituted hydrazones.
Wissenschaftliche Forschungsanwendungen
Benzaldehyde phenylhydrazone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of benzaldehyde, phenylhydrazone involves nucleophilic addition-elimination reactions. The compound reacts with nucleophiles, leading to the formation of hydrazone intermediates. These intermediates can undergo further transformations, such as cyclization or decomposition, depending on the reaction conditions. The molecular targets and pathways involved include interactions with carbonyl groups and formation of stable nitrogen-containing compounds .
Vergleich Mit ähnlichen Verbindungen
- Benzalphenylhydrazine
- Benzylidenephenylhydrazine
- Diphenylhydrazone
- N-Phenyl-N’-benzylidenehydrazine
Uniqueness: Benzaldehyde phenylhydrazone is unique due to its specific structural configuration, which allows it to participate in a variety of chemical reactions. Its ability to form stable complexes with metal ions and its role as an intermediate in organic synthesis distinguish it from other similar compounds .
Eigenschaften
Molekularformel |
C13H12N2 |
|---|---|
Molekulargewicht |
196.25 g/mol |
IUPAC-Name |
N-(benzylideneamino)aniline |
InChI |
InChI=1S/C13H12N2/c1-3-7-12(8-4-1)11-14-15-13-9-5-2-6-10-13/h1-11,15H |
InChI-Schlüssel |
JGOAZQAXRONCCI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=NNC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


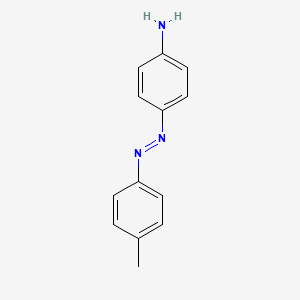
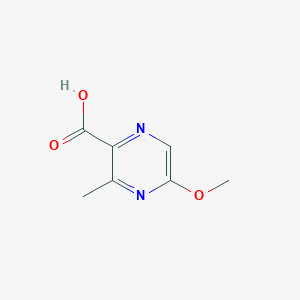
![(1-Acetyl-1H-pyrrolo[2,3-c]pyridin-4-yl)boronic acid](/img/structure/B8815179.png)
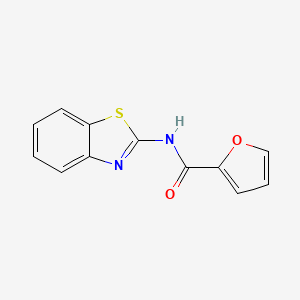
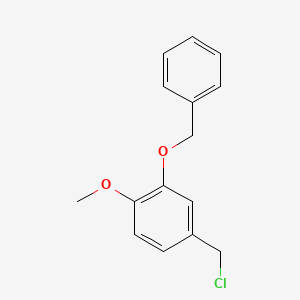

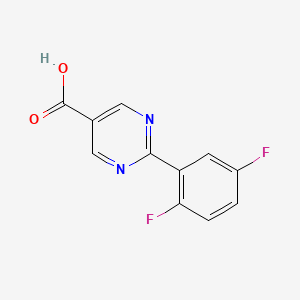
![7-Amino-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B8815214.png)

